molecular formula C21H22N2O2 B2940231 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide CAS No. 329777-83-5

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide

Cat. No.: B2940231
CAS No.: 329777-83-5
M. Wt: 334.419
InChI Key: NLRZDTXWIAIDEC-FMIVXFBMSA-N
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Description

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide is a synthetic cinnamic acid-tryptamine hybrid compound designed for pharmaceutical and neurobiological research. This chimera molecule integrates key pharmacophoric elements that show promise in multiple areas of investigation. Compounds within this structural class have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes critical to cholinergic neurotransmission . Related analogs function as mixed-type inhibitors, simultaneously binding to both the catalytic active site and the peripheral anionic site (PAS) of AChE, a mechanism associated with not only enhancing cholinergic signaling but also reducing the formation of beta-amyloid aggregates, a key pathological feature of Alzheimer's disease . Furthermore, the core indole and cinnamic amide scaffolds are found in compounds active against other therapeutic targets. For instance, structurally similar cinnamic amides act as potent and selective antagonists for the prostanoid EP2 receptor, a target implicated in neuroinflammation and various neurodegenerative conditions . The indole moiety is also a privileged structure in oncology research, with various indole-based derivatives demonstrating potent antiproliferative activities by inducing apoptosis and cell cycle arrest in cancer cell lines . This confluence of properties makes this compound a versatile candidate for advanced research in neuroscience, medicinal chemistry, and oncology, particularly for studying neurodegenerative pathologies and novel anticancer strategies.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-25-18-10-7-16(8-11-18)9-12-21(24)22-14-13-17-15-23-20-6-4-3-5-19(17)20/h3-12,15,23H,2,13-14H2,1H3,(H,22,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZDTXWIAIDEC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an amine and acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the acrylamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

  • Acrylamide backbone : Common in kinase inhibitors and anti-inflammatory agents.
  • 4-Ethoxyphenyl group : A hydrophobic substituent influencing lipophilicity and receptor binding.
  • 2-(1H-Indol-3-yl)ethylamine moiety : Enhances interactions with aromatic residues in enzyme active sites (e.g., FAK, TLR4) .

Comparable compounds and their distinguishing features are summarized below:

Compound Name Structural Variations vs. Target Compound Key Activities References
(E)-N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide Benzamide instead of acrylamide; 4-Cl substituent TLR4 modulation
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indazole instead of indole; trimethoxyphenyl group EP2 antagonism (>97% purity by LCMS)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Hydroxy/methoxy substituents; no ethoxy group Anti-inflammatory (IC50: 17.00 µM)
(E)-N-(2-(Dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide Pyridinyl and dimethylaminoethyl groups FAK inhibition (IC50: 8.37 µM)
Ursodeoxycholic acid–cinnamic acid hybrids Bile acid–cinnamic acid conjugates Anti-inflammatory (IC50: 7.70 µM)

Key Research Findings and Data Tables

Anticancer Activity of Structural Analogs

Compound Target Enzyme/Pathway IC50/EC50 Cell Line/Model Reference
(E)-N-(2-(Dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide FAK 8.37 µM TNBC (MDA-MB-231)
Ursodeoxycholic acid–cinnamic acid hybrids Akt/NF-κB 7.70 µM Macrophages (RAW264.7)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide TLR4 Not reported HEK293-TLR4

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight LogP (Predicted) Solubility
3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide* ~140–160 (estimated) 348.43 g/mol 3.8 Low (DMSO)
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 193.2–195.0 421.47 g/mol 3.2 Moderate (DMF)
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide 150.6–152.0 312.78 g/mol 4.1 Low (CHCl3)

*Predicted based on structural analogs.

Biological Activity

3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide, with the CAS number 329777-83-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and structure-activity relationships.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight334.41 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point632.2 ± 55.0 °C
LogP3.92

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including those containing acrylamide moieties. The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Compounds similar to this acrylamide have been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases, particularly in hepatocellular carcinoma (HCC) cells, leading to decreased proliferation and increased cell death .
  • Molecular Docking Studies : Computational studies suggest that this compound may interact with critical proteins involved in cancer progression, such as Caspase 9 and MDM2, indicating a potential for therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of acrylamide derivatives is often influenced by their structural components. The presence of the indole moiety has been associated with enhanced anticancer properties. For instance, modifications in the phenyl ring or the ethyl group can significantly affect the potency and selectivity of these compounds against various cancer cell lines.

Table: Comparison of IC50 Values for Related Compounds

CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDTBD
Compound 7f6.76HCT116
Compound 7a208.58A549
Compound with X=OHModerateHCT116

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Induction of Apoptosis : A study demonstrated that derivatives similar to this acrylamide induced significant apoptosis in HCC cell lines through caspase activation and modulation of Bcl-2 family proteins .
  • Antitumor Efficacy : Another investigation reported that indole-containing compounds exhibited potent antitumor activity against colorectal carcinoma cells with favorable selectivity profiles compared to standard chemotherapeutic agents .

Q & A

What are the standard synthetic protocols for preparing 3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach using α,β-unsaturated carbonyl chemistry. Key steps include:

  • Coupling Reactions : Reacting 4-ethoxyphenylacrylic acid derivatives with 2-(1H-indol-3-yl)ethylamine via EDCI-mediated amidation in DMF under ice-cooling .
  • Solvent Systems : Ethyl acetate/petroleum ether mixtures for purification, followed by column chromatography to isolate intermediates .
  • Intermediate Characterization :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent integration (e.g., ethoxy group at δ ~1.3 ppm for CH3_3) .
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 349.18) .
    • Elemental Analysis : Ensures >95% purity by matching calculated vs. observed C, H, N values .

How can researchers optimize reaction conditions to improve yield and purity of this acrylamide derivative?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Testing bases like piperidine or Et3_3N in ethanol for Michael addition efficiency .
  • Temperature Control : Reflux in ethanol (3–5 h) ensures complete conversion, monitored via TLC .
  • Purification Adjustments : Gradient elution (e.g., 60–100% EtOAc/hexanes) minimizes byproducts .
  • Protection/Deprotection : Use of trityl groups for indole NH protection improves intermediate stability during synthesis .

What spectroscopic techniques are employed to confirm the structure and purity of the compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR identifies aromatic protons (δ 6.8–7.8 ppm for indole and ethoxyphenyl groups) and acrylamide NH (δ ~8.2 ppm) .
    • 13C^{13}C NMR confirms carbonyl resonance at δ ~165 ppm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks and fragmentation patterns .
  • Melting Point Analysis : Sharp mp ranges (e.g., 180–182°C) indicate purity .

What in vitro models are used to evaluate the anticancer potential of this compound, and how are data interpreted?

Level: Advanced
Methodological Answer:

  • MTT Assays : Test antiproliferative activity against cancer cell lines (e.g., K562 leukemia cells), with IC50_{50} values calculated from dose-response curves .
  • Radioligand Binding : For receptor-targeted studies (e.g., neuropeptide Y Y2 receptor antagonism), competitive binding assays using 125I^{125}I-PYY quantify affinity (pIC50_{50} ~7.0) .
  • Functional Assays : Guanosine 5′-O-(3-[ ^{35}S $$ thio)triphosphate ([ ^{35}S $$
    GTPγS) binding evaluates antagonist efficacy by measuring inhibition of G-protein activation .

How do structural modifications influence the compound's biological activity and selectivity?

Level: Advanced
Methodological Answer:

  • Ethoxy Group : Replacement with methoxy reduces lipophilicity, altering membrane permeability .
  • Indole Substitution : N-methylation of the indole NH enhances metabolic stability but may reduce Y2 receptor affinity .
  • Acrylamide Geometry : E-configuration is critical for binding; Z-isomers show 10–100x lower activity in receptor assays .
  • Selectivity Profiling : Cross-testing against related receptors (e.g., Y1, Y4, Y5) using radioligands confirms >100-fold selectivity for Y2 .

What strategies are recommended for analyzing contradictory data in pharmacological studies of this compound?

Level: Advanced
Methodological Answer:

  • Dose-Response Replication : Repeat assays across multiple batches to rule out compound degradation .
  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., GTPγS vs. cAMP accumulation) .
  • Structural Reanalysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry if bioactivity discrepancies arise .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key binding interactions and explain selectivity outliers .

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